[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea
Description
Properties
Molecular Formula |
C9H8F3N3S |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)7-3-1-2-6(4-7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5- |
InChI Key |
GDIMOASDCOFPTD-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N\NC(=S)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants : 3-(Trifluoromethyl)benzaldehyde (1.0 equiv), thiourea (1.2 equiv).
-
Catalyst : Concentrated hydrochloric acid (HCl) or acetic acid.
-
Solvent : Ethanol or methanol.
The reaction proceeds via Schiff base formation, where the aldehyde's carbonyl carbon is attacked by the amine group of thiourea, followed by dehydration to yield the imine. The E configuration is favored due to steric hindrance between the trifluoromethyl group and thiourea moiety.
Optimization and Yield
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 hours |
| Optimal Temperature | 75°C |
| Solvent Efficiency | Ethanol > Methanol > THF |
Stepwise Synthesis via Amine Intermediate
An alternative approach involves synthesizing the imine precursor before introducing the thiourea group. This method is advantageous for scalability and purity control.
Formation of 3-(Trifluoromethyl)benzylideneamine
Thiourea Incorporation
-
Reactants : Intermediate (1.0 equiv), potassium thiocyanate (1.5 equiv).
-
Solvent : Tetrahydrofuran (THF)/water (3:1 v/v).
-
Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography.
| Step | Yield | Key Observation |
|---|---|---|
| Imine Formation | 85% | Rapid precipitation |
| Thiourea Reaction | 35% | Requires excess KSCN |
One-Pot Multicomponent Reaction
A streamlined one-pot method combines 3-(trifluoromethyl)benzaldehyde, thiourea, and ammonium thiocyanate under acidic conditions.
Procedure
Advantages and Limitations
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 60% | High | Moderate | High |
| Stepwise Synthesis | 35% | Medium | Low | Moderate |
| One-Pot Reaction | 65% | High | High | High |
Critical Factors Influencing Reaction Efficiency
Solvent Effects
Polar aprotic solvents (e.g., THF, acetonitrile) enhance thiourea solubility and imine stability, while protic solvents (e.g., ethanol) favor dehydration.
Acid Catalysis
Chemical Reactions Analysis
Types of Reactions
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The thiourea moiety may also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Electronic and Steric Properties
Key Structural Variants:
- Compounds with bis-CF3 groups (e.g., B1) exhibit greater hydrophobicity and steric bulk, which may limit solubility but improve membrane permeability .
- Electron-Donating Groups (EDGs): Methoxy or methyl substituents (e.g., AG, 3-(2-methylphenyl)thiourea) introduce moderate electron-donating effects, balancing solubility and hydrogen-bonding capacity. For example, AG's dual methoxy groups contribute to its α-amylase inhibitory activity .
Crystallographic and Conformational Analysis
- Hydrogen Bonding: The thiourea moiety forms robust hydrogen bonds in crystal structures. For example, 3-(2-methylphenyl)thiourea exhibits N-H···S and N-H···O interactions, stabilizing its conformation . The main compound's CF3 group may disrupt such networks, favoring alternative packing modes.
- Solvent Effects: describes a solvated thiourea derivative with extended hydrogen-bonding networks, suggesting solvent choice during synthesis could influence the main compound's crystallinity .
Biological Activity
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including synthesis, structural characteristics, and detailed research findings.
Chemical Structure and Properties
The molecular formula of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea is , with a molecular weight of 383.4 g/mol. The compound features a thiourea core structure, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H16F3N3O2S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea |
| InChI Key | JWKGRVSWJFHZOU-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea typically involves a condensation reaction between appropriate aldehydes and thiosemicarbazide under reflux conditions in solvents like ethanol or methanol. This method allows for the formation of the thiourea linkage which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that thiourea derivatives, including [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea, exhibit significant antimicrobial properties. A study demonstrated that related complexes showed higher antimicrobial activity compared to other thiourea derivatives against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL, indicating potent activity against resistant strains .
Anticancer Activity
The anticancer potential of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea has been evaluated using various cancer cell lines. For instance, studies have reported weak to moderate antitumor activity against colon cancer (SW480 and SW620) and prostate cancer (PC3) cell lines. Notably, the compound was non-toxic towards normal human keratinocyte cells (HaCaT), suggesting a favorable therapeutic index .
The biological effects of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea are believed to stem from its ability to interact with specific molecular targets. It is suggested that the compound may inhibit critical enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival and proliferation . Additionally, its structural features may facilitate binding to cellular receptors involved in apoptosis pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy : A comparative study on thiourea derivatives revealed that those containing trifluoromethyl groups exhibited significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts. The study highlighted the role of electronic effects imparted by the trifluoromethyl group in enhancing the bioactivity of these compounds .
- Cancer Cell Line Studies : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that certain metal complexes derived from thiourea showed IC50 values indicating potent inhibitory effects on cell proliferation. The free ligand exhibited minimal activity, underscoring the importance of metal coordination in enhancing biological efficacy .
Q & A
Q. What established synthetic methodologies are used to prepare [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and thiosemicarbazide under acidic conditions. Ethanol or methanol is used as the solvent, with reflux temperatures (70–80°C) and catalytic acids (e.g., acetic acid) to drive the reaction to completion . Optimization focuses on stoichiometric ratios (1:1 aldehyde to thiosemicarbazide), reaction time (4–6 hours), and purification via recrystallization from ethanol to achieve >90% purity. Monitoring via TLC or HPLC ensures reaction progress.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this thiourea derivative?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify the E-configuration of the imine bond (δ ~8.5 ppm for CH=N) and the trifluoromethyl group (δ ~120–125 ppm in F NMR) .
- IR Spectroscopy : Stretching vibrations for C=S (1250–1350 cm) and N-H (3200–3400 cm) confirm the thiourea backbone .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) .
Advanced Research Questions
Q. How can X-ray crystallography and refinement tools like SHELXL resolve the crystal structure of this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation or laboratory sources (e.g., Bruker D8) is used for structure elucidation. SHELXL refines the structure by modeling thermal parameters, hydrogen bonding (e.g., N-H···S interactions), and addressing disorder in the trifluoromethyl group . Challenges include handling twinned crystals or low-resolution data (<1.0 Å), which require iterative refinement cycles and validation using R-factors (e.g., R1 < 0.05 for high-quality data) .
Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (for nucleophilic/electrophilic sites), and Mulliken charges. These predict reactivity toward electrophiles (e.g., oxidation at the thiourea sulfur) and non-covalent interactions (e.g., π-stacking of the aromatic ring) . MD simulations further assess stability in solvent environments .
Q. How do researchers analyze structure-activity relationships (SAR) to evaluate the impact of the trifluoromethyl group on biological activity?
SAR studies compare derivatives with/without the trifluoromethyl group using:
- Enzyme Inhibition Assays : Measure IC values against targets like HIV-1 protease or gibberellin-related enzymes .
- Computational Docking : AutoDock or Glide predicts binding affinities, highlighting hydrophobic interactions between the CF group and enzyme pockets .
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy contributions from the CF moiety .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., varying IC values) are addressed by:
- Standardizing assay protocols (e.g., fixed substrate concentrations, pH buffers).
- Validating compound purity via HPLC and controlling stereochemical integrity .
- Meta-analysis of crystallographic data to correlate activity with conformational flexibility .
Q. What are best practices for designing in vitro assays to evaluate enzyme inhibition potential?
- Assay Design : Use fluorogenic substrates (e.g., FRET-based) for real-time monitoring of protease activity .
- Control Experiments : Include positive controls (e.g., ritonavir for HIV-1 protease) and assess non-specific binding via competitive inhibition assays .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (K) and validate results with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
